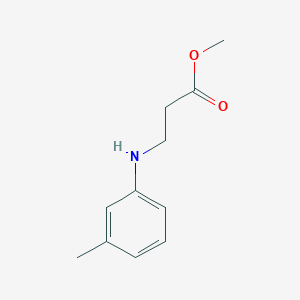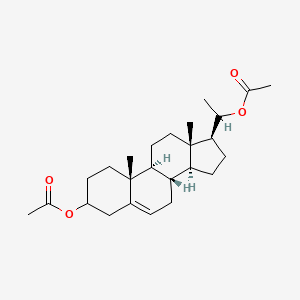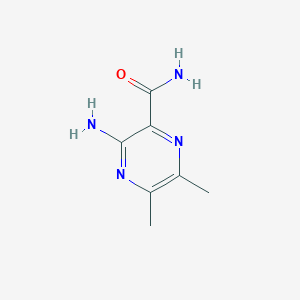
3-m-Tolylamino-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-methylphenylaminoacetate , is a chemical compound with the following structure:
CH3−C(NH2−C6H4CH3)COOCH3
It consists of a methyl ester group attached to the amino group of 3-methyltoluidine (also called 3-methylaniline). The compound is used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of 3-m-Tolylamino-propionic acid methyl ester. One common method involves the reaction of 3-methyltoluidine with chloroacetic acid followed by esterification with methanol. The overall process can be summarized as follows:
Acylation: 3-methyltoluidine reacts with chloroacetic acid to form the corresponding amide intermediate.
Esterification: The amide intermediate is then esterified with methanol to yield the final product.
Industrial Production
Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Analyse Chemischer Reaktionen
3-m-Tolylamino-propionic acid methyl ester undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the primary amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Major products formed include the carboxylic acid and the reduced amine.
Wissenschaftliche Forschungsanwendungen
3-m-Tolylamino-propionic acid methyl ester finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may be used in drug design due to its structural features.
Dye Synthesis: It can be incorporated into dyes and pigments.
Agrochemicals: Potential use in crop protection chemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In dye synthesis, it could contribute to color formation through conjugation and resonance effects.
Vergleich Mit ähnlichen Verbindungen
3-m-Tolylamino-propionic acid methyl ester shares similarities with other amino acid derivatives and aromatic compounds. its unique combination of an amino group, methyl ester, and aromatic ring sets it apart.
Similar Compounds
3-Methyltoluidine: The parent compound from which this compound is derived.
Methyl Anthranilate: Another aromatic compound with an amino group and ester functionality.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 3-(3-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12-7-6-11(13)14-2/h3-5,8,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
CDNCZVIJJZXTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)
![6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119271.png)


![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)
![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)



![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)
